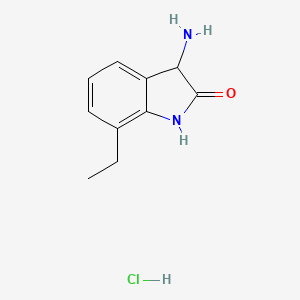

3-Amino-7-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride

Übersicht

Beschreibung

3-Amino-7-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is a chemical compound with the molecular formula C10H13ClN2O. It belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound is characterized by its indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring.

Vorbereitungsmethoden

The synthesis of 3-Amino-7-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride typically involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of an intermediate compound through a nitrile oxide cycloaddition reaction, followed by a Baeyer–Villiger oxidation . Industrial production methods often involve optimizing these reactions to

Biologische Aktivität

Overview

3-Amino-7-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is a chemical compound belonging to the indolone family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrolidone ring. Its molecular formula is , indicating that it is in its hydrochloride salt form, which enhances its solubility in water. This compound exhibits a variety of biological activities, making it a significant subject of research in medicinal chemistry.

Biological Activities

Research has demonstrated that this compound possesses multiple biological activities, including:

- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains, including Staphylococcus aureus (both methicillin-sensitive and resistant strains) and Mycobacterium tuberculosis.

- Antiviral Properties : Shows potential in inhibiting viral replication.

- Anticancer Effects : Displays cytotoxic activity against several cancer cell lines, particularly those that are rapidly dividing.

- Anti-inflammatory and Antioxidant Activities : Contributes to reducing inflammation and oxidative stress in biological systems.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that its action may involve:

- Inhibition of Enzymatic Activity : Compounds in the indolone class often inhibit enzymes critical for bacterial survival and proliferation.

- Interference with Cellular Processes : The compound may disrupt cellular signaling pathways involved in cancer cell growth and survival.

- Interaction with DNA/RNA : Potential binding to nucleic acids could inhibit replication processes in both bacterial and viral pathogens.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds helps to elucidate the unique biological activities of this compound. The following table summarizes key features and activities of related indole derivatives:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one | Methyl group at position 5 | Potentially different biological activity | Antimicrobial, anticancer |

| 3-Amino-1-methyl-1,3-dihydro-2H-indol | Methyl group at position 1 | May exhibit different pharmacological profiles | Antiviral, antifungal |

| 5-Amino-7-methylindole | Amino group at position 5 | Different core structure affecting reactivity | Antitubercular |

Case Studies and Research Findings

Several studies have documented the biological efficacy of this compound:

- Antibacterial Efficacy : In vitro studies have shown that this compound has minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against Staphylococcus aureus and Mycobacterium tuberculosis strains . These results indicate strong potential for development as an antimicrobial agent.

- Cytotoxicity Against Cancer Cells : A study evaluating various indolone derivatives found that compounds similar to 3-amino-7-ethyl exhibited significant antiproliferative effects against A549 lung cancer cells, suggesting a mechanism for targeting rapidly dividing tumor cells .

- Molecular Docking Studies : Computational analyses have indicated favorable binding interactions between this compound and key proteins involved in bacterial resistance mechanisms. This suggests potential for overcoming antibiotic resistance in pathogenic bacteria .

Eigenschaften

IUPAC Name |

3-amino-7-ethyl-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c1-2-6-4-3-5-7-8(11)10(13)12-9(6)7;/h3-5,8H,2,11H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVNBPUFLQEIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(C(=O)N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.